Guanidine Nitrate: A Comprehensive Technical Review
Guanidine Nitrate: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of guanidine (B92328) nitrate (B79036), a versatile and energetic compound with significant applications across various scientific and industrial fields. This document details its chemical structure, core properties, synthesis protocols, and key applications, with a focus on providing precise, quantitative data and procedural information for the scientific community.
Chemical Identity and Structure
Guanidine nitrate, correctly termed guanidinium (B1211019) nitrate, is an organic salt with the chemical formula CH₅N₃·HNO₃ or C(NH₂)₃NO₃.[1][2][3] It is composed of a guanidinium cation, [C(NH₂)₃]⁺, and a nitrate anion, [NO₃]⁻.[3] The guanidinium cation features a central carbon atom bonded to three amino groups in a planar, resonant structure, which contributes to its stability.
The chemical structure of guanidine nitrate is depicted below:
Caption: Ionic structure of guanidine nitrate.
Physicochemical Properties
Guanidine nitrate is a white crystalline solid that is highly soluble in water.[1][4][5] It is a stable compound under normal conditions but can decompose explosively at elevated temperatures or under confinement.[2][4] Its properties make it valuable as an energetic material and a precursor in chemical synthesis.
Table 1: General and Physical Properties of Guanidine Nitrate
| Property | Value |
| Molecular Formula | CH₆N₄O₃ (also written as CH₅N₃·HNO₃)[1][4] |
| Molecular Weight | 122.08 g/mol [4] |
| Appearance | White crystalline solid/granules[4][6] |
| Melting Point | 213–216 °C[6] |
| Density | 1.44 g/mL[6] |
| pH (aqueous solution) | Neutral[7] |
Table 2: Solubility Data
| Solvent | Solubility ( g/100 g solvent) | Temperature (°C) |
| Water | 12.5 | 20[7] |
| 41 | 50[7] | |
| 79 | 80[7] | |
| Methanol | < 1 | 20[7] |
| 3.5 | 50[7] | |
| 12 | 80[7] | |
| Acetone | Insoluble[7] | - |
| Benzene | Insoluble[7] | - |
| Ethyl Ether | Insoluble[7] | - |
Table 3: Energetic and Decomposition Properties
| Property | Value |
| Decomposition Temperature | > 250 °C[8] |
| Explosive Decomposition Reaction | [C(NH₂)₃]NO₃ (s) → 3 H₂O (g) + 2 N₂ (g) + C (s)[1][2] |
| Monopropellant Specific Impulse | 177 seconds (1.7 kN·s/kg)[1][2] |
| Detonation Velocity | 2,762 - 3,700 m/s[2] |
| Activation Energy of Decomposition | 191–199 kJ/mol[8] |
Experimental Protocols: Synthesis of Guanidine Nitrate
Guanidine nitrate is produced industrially through several methods. The most common procedures involve the reaction of either dicyandiamide (B1669379) or urea (B33335) with ammonium (B1175870) nitrate.[1][2]
Synthesis from Dicyandiamide and Ammonium Nitrate
This method is a well-established laboratory and industrial procedure for producing guanidine nitrate.
Workflow: Synthesis from Dicyandiamide
Caption: Workflow for guanidine nitrate synthesis.
Detailed Methodology:
-
Mixing of Reactants: An intimate mixture of 210 g of dicyandiamide and 440 g of ammonium nitrate is prepared and placed in a 1-liter round-bottom flask.
-
Heating: The flask is heated in an oil bath. The temperature of the oil bath is raised to and maintained at 160°C for a duration of 2 hours. During this time, the reaction mixture will melt and react.
-
Cooling and Extraction: After the 2-hour reaction time, the flask is removed from the oil bath and allowed to cool to room temperature. The solidified contents are then extracted by warming with successive portions of hot water on a steam bath.
-
Filtration: The combined hot aqueous extracts are filtered to remove white, insoluble by-products, primarily ammeline (B29363) and ammelide.
-
Crystallization: The hot filtrate is concentrated by boiling to a volume of approximately one liter and then allowed to cool, promoting the crystallization of guanidine nitrate.
-
Second Crop: The mother liquor from the first crystallization is further concentrated to about 250 ml to obtain a second crop of crystals.
-
Purification (Optional): The crude guanidine nitrate can be purified by recrystallization from boiling water. The product is dissolved in the minimum amount of boiling water, allowed to cool for crystallization, and then filtered.
-
Drying: The final product is thoroughly dried. The resulting guanidine nitrate is suitable for use in further syntheses, such as the preparation of nitroguanidine.
Synthesis from Urea and Ammonium Nitrate
An alternative industrial method involves melting urea with ammonium nitrate in the presence of a silica (B1680970) catalyst at temperatures between 120-200°C.[4] Molten urea reacts with molten ammonium nitrate, typically in a molar ratio of 1:1 to 1:6, to yield guanidine nitrate.[9] This method is economically advantageous due to the low cost of urea.[9]
Applications in Research and Industry
Guanidine nitrate's unique properties lend it to a variety of applications:
-
Precursor for Energetic Materials: It is a crucial intermediate in the large-scale production of nitroguanidine, another important energetic material.[1][3][8]
-
Gas Generation: A primary use of guanidine nitrate is as a gas generant in automotive airbag inflators.[1][10] It offers a less toxic alternative to sodium azide (B81097) and is less explosive than ammonium nitrate.[1]
-
Propellants and Pyrotechnics: Due to its high gas output and low flame temperature, it is used as a monopropellant, notably in Jetex engines for model aircraft, and as a component in rocket propellants and pyrotechnic formulations.[1][2][10]
-
Chemical Synthesis: It serves as a raw material for the synthesis of various compounds, including sulfadiazine (B1682646) and other sulfa drugs.[7] It is also used to prepare other guanidine salts like guanidine carbonate.[7]
-
Other Applications: Guanidine nitrate also finds use in the paint industry, as a component in photographic materials, and in disinfectants.[7][9]
Safety and Handling
Guanidine nitrate is classified as a hazardous substance, acting as both a fuel and an oxidizer.[1] It can explode upon exposure to flame, friction, or heat.[4][9] It is harmful to the eyes, skin, and respiratory tract.[1] Proper personal protective equipment should be used when handling this chemical. It should be stored in a cool, dry, well-ventilated area away from combustible materials and sources of ignition.[6]
References
- 1. Guanidine nitrate - Wikipedia [en.wikipedia.org]
- 2. Guanidinium nitrate - Sciencemadness Wiki [sciencemadness.org]
- 3. nbinno.com [nbinno.com]
- 4. Guanidine Nitrate | CH5N3.HNO3 | CID 10481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. GUANIDINE NITRATE - Ataman Kimya [atamanchemicals.com]
- 7. Guanidine Nitrate - Dicyandiamide - Beilite Chemical Co., Ltd. [dicyandiamide.com]
- 8. Guanidine Nitrate|High-Purity Reagent for Research [benchchem.com]
- 9. Page loading... [guidechem.com]
- 10. Guanidine Nitrate Supplier | 506-93-4 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
